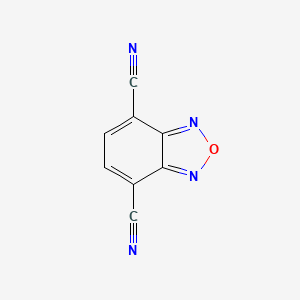
Sedridine
Overview
Description
This compound is a piperidine alkaloid that has been isolated from various natural sources, including the plant Sedum acre . Piperidine alkaloids are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sedridine can be achieved through several methods. One efficient approach involves the use of S-malic acid as the chiral precursor. The key steps in this synthesis include Maruoka-Keck allylation, azide nucleophilic substitution, and ring-closing metathesis . Another method involves the enantioselective synthesis using commercially available starting materials via Maruoka-Keck allylation, Wacker oxidation, and CBS reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sedridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound and its analogs.
Common Reagents and Conditions
Oxidation: Palladium acetate and cuprous chloride are used as catalysts in oxidation reactions.
Reduction: CBS reduction is a common method used in the synthesis of this compound.
Substitution: Azide nucleophilic substitution is a key step in the synthesis of this compound.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, such as N-methyl this compound and its enantiomers .
Scientific Research Applications
Sedridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Mechanism of Action
The mechanism of action of Sedridine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to exert its effects through interactions with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sedridine is similar to other piperidine alkaloids, such as:
Gabapentin: Used as an anticonvulsant and analgesic.
Hygrine: Found in coca leaves and has stimulant properties.
Pelletierine: Another piperidine alkaloid with biological activity.
Uniqueness
What sets this compound apart from these similar compounds is its unique synthetic accessibility and the specific reactions it undergoes. The retrosynthesis score for this compound synthesis is notably lower compared to other compounds like Gabapentin, indicating a more straightforward synthetic route .
Properties
IUPAC Name |
(2S)-1-[(2S)-piperidin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFBLJVPWRDEL-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H]1CCCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198208 | |
| Record name | Sedridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-83-7 | |
| Record name | Sedridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)
![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)










